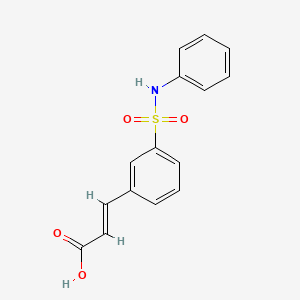

Belinostat acid

Beschreibung

Overview of Histone Deacetylases (HDACs) and their Enzymatic Roles

Histone deacetylases (HDACs) are a class of enzymes that act as epigenetic "erasers" by removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. bmglabtech.comwikipedia.org This deacetylation restores the positive charge on the histones, encouraging a tighter binding to DNA and resulting in a condensed chromatin structure known as heterochromatin. wikipedia.orgnih.gov This compaction generally renders genes inaccessible for transcription, leading to gene silencing. nih.gov

The balance between the opposing activities of HATs and HDACs is a critical regulatory mechanism for gene expression. nih.gov Dysregulation of this balance, particularly the overexpression or aberrant activity of HDACs, is implicated in the development and progression of various diseases, including cancer, by altering the transcription of oncogenes and tumor suppressor genes. bmglabtech.com HDACs are grouped into several classes based on their structure and function. Classes I, II, and IV are zinc-dependent enzymes, while Class III HDACs, also known as sirtuins, are NAD+-dependent. bmglabtech.com

Belinostat (B1667918) as a Pan-HDAC Inhibitor: Academic Perspective

From an academic standpoint, Belinostat is classified as a pan-HDAC inhibitor, meaning it broadly targets multiple HDAC enzymes. clinicaltrialsarena.combccancer.bc.ca Specifically, it inhibits the zinc-dependent Class I, II, and IV HDAC isoforms with nanomolar potency. frontiersin.orgnih.govresearchgate.net Its mechanism of action involves the hydroxamate group of its structure chelating the zinc ion essential for the catalytic activity of these HDACs. nih.gov

By inhibiting HDACs, Belinostat causes an accumulation of acetylated histones and other proteins. bccancer.bc.cadrugbank.com This leads to the relaxation of chromatin, allowing for the transcription of genes that may have been silenced. patsnap.com In the context of cancer, this can reactivate tumor suppressor genes, leading to cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of angiogenesis. drugbank.compatsnap.com Research has shown that Belinostat's inhibition of HDACs can lead to the re-expression of key cell cycle regulators like the p21 gene, which can halt the proliferation of cancer cells. patsnap.com Furthermore, studies indicate that Belinostat can downregulate DNA repair proteins, potentially making cancer cells more susceptible to DNA-damaging agents. patsnap.com

Historical Context of Belinostat Discovery and Drug Development (Research Milestones)

The journey of Belinostat from a laboratory concept to a clinically applied agent involved several key milestones. The drug discovery project that ultimately led to Belinostat was initiated in the late 1990s by the biotechnology company Prolifix Ltd. researchgate.net The development was based on a rational design approach, initially leveraging knowledge of existing natural and synthetic inhibitors and later incorporating emerging structural data on HDACs. researchgate.net

Belinostat, also known as PXD101, was developed by TopoTarget. drugbank.comwikipedia.org In February 2010, Spectrum Pharmaceuticals entered into a co-development and commercialization agreement with TopoTarget for Belinostat. fiercebiotech.com The compound was granted orphan drug and fast-track designation by the U.S. Food and Drug Administration (FDA). wikipedia.orgfiercebiotech.com

Early clinical development included a Phase I study that showed a prolonged minor response in a patient with thymoma. ascopubs.org Subsequent Phase II trials investigated its efficacy in various cancers. Encouraging results from a Phase II trial in T-cell lymphoma were reported in late 2009. wikipedia.org The pivotal Phase II BELIEF (CLN-19) study evaluated Belinostat in patients with relapsed or refractory peripheral T-cell lymphoma (PTCL). nih.govascopubs.org The results of this trial, which demonstrated a durable clinical benefit, were instrumental in its regulatory approval. nih.govresearchgate.net

In July 2014, the FDA granted accelerated approval for Belinostat for the treatment of patients with relapsed or refractory PTCL. nih.govwikipedia.org This marked its first global approval. researchgate.net

Interactive Data Table: Key Research Milestones of Belinostat

| Year | Milestone | Significance | Reference(s) |

| Late 1990s | Drug discovery project initiated by Prolifix Ltd. | The beginning of the rational design and development of Belinostat. | researchgate.net |

| 2007 | Preliminary results from a Phase II trial in relapsed ovarian cancer released. | Early clinical investigation in solid tumors. | wikipedia.org |

| 2009 | Final results of a Phase II trial for T-cell lymphoma reported. | Showed encouraging activity in hematological malignancies. | wikipedia.org |

| 2010 | Spectrum Pharmaceuticals licenses Belinostat. | Partnership for co-development and commercialization. | fiercebiotech.com |

| 2013 | Results from the pivotal BELIEF (CLN-19) Phase II study presented. | Demonstrated significant efficacy in relapsed/refractory PTCL. | ascopubs.org |

| 2014 | FDA grants accelerated approval for relapsed or refractory PTCL. | First global approval for Belinostat. | nih.govresearchgate.netwikipedia.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-[3-(phenylsulfamoyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4S/c17-15(18)10-9-12-5-4-8-14(11-12)21(19,20)16-13-6-2-1-3-7-13/h1-11,16H,(H,17,18)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGZPROJSRYPIG-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866323-87-7 | |

| Record name | Belinostat acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866323877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BELINOSTAT ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D342E3PX5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action of Belinostat

Direct Enzymatic Inhibition of HDACs

Belinostat (B1667918) is a hydroxamate-type pan-histone deacetylase (HDAC) inhibitor. nih.govfrontiersin.orgnih.gov Its primary mechanism of action is the direct inhibition of HDAC enzymes, which are crucial regulators of gene expression. patsnap.comontosight.ai HDACs function by removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. drugbank.comnanthealth.com This deacetylation process leads to a more condensed chromatin structure, which in turn suppresses the transcription of genes. patsnap.com

Belinostat's inhibitory action results in the accumulation of acetylated histones and other proteins. drugbank.comfda.gov This accumulation promotes a more relaxed or open chromatin state, making the DNA more accessible for transcription. frontiersin.orgpatsnap.com Consequently, genes that are typically silenced in cancer cells can be re-expressed. patsnap.com This re-expression can trigger various anti-tumor effects, including cell cycle arrest, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis. patsnap.comdrugbank.com

Specificity towards HDAC Isoforms (Class I, II, and IV)

Belinostat is characterized as a pan-HDAC inhibitor, demonstrating activity against a broad range of HDAC isoforms. medsci.orgclinicaltrialsarena.com Specifically, it exhibits potent, nanomolar-level inhibition of the zinc-dependent Class I, Class II, and Class IV HDAC enzymes. frontiersin.orgnih.govmedsci.orgresearchgate.net

The mammalian zinc-dependent HDACs are categorized based on their homology to yeast proteins:

Class I: Includes HDACs 1, 2, 3, and 8. These are primarily located in the nucleus and are involved in the deacetylation of histone substrates. fda.govmdpi.com

Class II: This class is further divided into Class IIa (HDACs 4, 5, 7, and 9) and Class IIb (HDACs 6 and 10). They can shuttle between the nucleus and cytoplasm and act on non-histone proteins. nih.gov

Class IV: Contains the single member, HDAC11. nih.govnih.gov

Belinostat's ability to inhibit multiple HDAC isoforms contributes to its broad anti-neoplastic activity observed in preclinical studies. aetna.com While it is a pan-inhibitor, some studies suggest it has a high affinity for Class I and II isoforms in particular. frontiersin.orgresearchgate.net Research has indicated that resistance to belinostat is increased in cells with depleted HDAC1, suggesting that this specific isoenzyme is a key target. nih.gov

Table 1: HDAC Isoform Specificity of Belinostat

| HDAC Class | Isoforms | Belinostat Activity |

|---|---|---|

| Class I | HDAC1, HDAC2, HDAC3, HDAC8 | Inhibits. frontiersin.orgmedsci.orgresearchgate.net HDAC1 is a key selective target. nih.gov |

| Class II | HDAC4, HDAC5, HDAC6, HDAC7, HDAC9, HDAC10 | Inhibits. frontiersin.orgmedsci.orgresearchgate.net |

| Class IV | HDAC11 | Inhibits. nih.govmedsci.org |

Zinc Chelation Mechanism

The catalytic activity of Class I, II, and IV HDACs is dependent on a zinc ion (Zn²⁺) located within the enzyme's active site. medsci.orgmdpi.com Belinostat's chemical structure features a hydroxamate group, which is a key functional component for its inhibitory action. fda.govresearchgate.net This hydroxamate region acts as a zinc-binding group (ZBG), effectively chelating the zinc ion at the base of the active site pocket. fda.govmedsci.orgnih.gov

By binding to and sequestering this essential zinc ion, belinostat blocks the enzymatic activity of the HDAC. fda.gov This chelation prevents the HDAC from carrying out the deacetylation of its substrates. drugbank.com The interaction is a critical aspect of how most HDAC inhibitors, including belinostat, function to halt the deacetylation process. medsci.org Molecular docking studies have shown that belinostat's hydroxamic acid group chelates the zinc ion in a manner similar to other well-known HDAC inhibitors. nih.gov

Downstream Molecular and Cellular Consequences of HDAC Inhibition

The inhibition of HDAC enzymes by belinostat sets off a cascade of molecular and cellular events. These downstream consequences are the direct result of the altered acetylation state of various proteins within the cell. nih.govpatsnap.comdrugbank.comfda.govaetna.comnih.govmdpi.com

Global and Specific Histone Acetylation Changes

A primary and direct consequence of belinostat's action is the hyperacetylation of histone proteins. nih.govnih.govpatsnap.comdrugbank.comfda.govresearchgate.netnih.govaetna.comnih.govnih.govspandidos-publications.com By inhibiting HDACs, the balance between histone acetyltransferases (HATs) and HDACs is shifted, leading to an accumulation of acetyl groups on the lysine residues of histones H3 and H4. nih.govnih.gov This increased acetylation neutralizes the positive charge of the histones, weakening their interaction with the negatively charged DNA. This results in a more open and transcriptionally active chromatin structure. frontiersin.orgpatsnap.com

Studies have demonstrated that treatment with belinostat leads to a rapid and detectable increase in acetylated histones in both cell lines and in vivo models. fda.govnih.gov For example, western blot analysis of tumor cells treated with belinostat shows a clear induction of histone H3 acetylation. nih.gov This hyperacetylation is a key biomarker of HDAC inhibition. nih.gov Furthermore, belinostat has been shown to induce the accumulation of hyper-acetylated histone H4 at the promoter region of specific genes, such as the cell cycle regulator p27. aetna.com

Gene Expression Modulation

The changes in histone and non-histone protein acetylation induced by belinostat ultimately lead to significant alterations in gene expression. nih.govdrugbank.comfda.govmedsci.orgaetna.comnih.govmdpi.com The more open chromatin structure allows for the transcription of genes that were previously silenced. patsnap.com

A key outcome of this modulated gene expression is the upregulation of tumor suppressor genes. patsnap.comdrugbank.com In many cancers, these genes are epigenetically silenced, contributing to uncontrolled cell growth. patsnap.com Belinostat can reactivate the expression of these genes, leading to the induction of cell cycle arrest and apoptosis. patsnap.comdrugbank.com For example, the re-expression of the p21 gene, a critical cell cycle regulator, can halt the proliferation of cancer cells. patsnap.com

Microarray analyses of belinostat-treated cell lines have revealed an impact on genes associated with the G2/M phase of the cell cycle and the downregulation of the aurora kinase pathway. nih.gov Studies in lung cancer cells suggest that belinostat's anti-cancer effects may be mediated through the downregulation of NRF2 and its target genes. aetna.com In breast cancer cells, belinostat has been shown to downregulate the gene expression of apoptosis-related genes like CASP3, CASP9, APAF-1, and TP53.

Table 2: Examples of Genes Modulated by Belinostat

| Gene/Pathway | Effect of Belinostat | Cellular Outcome |

|---|---|---|

| p21 | Upregulation | Cell cycle arrest. patsnap.com |

| p27 | Upregulation | Cell cycle regulation. aetna.com |

| Tumor Suppressor Genes | Upregulation | Induction of apoptosis, cell cycle arrest. patsnap.comdrugbank.com |

| Aurora Kinase Pathway | Downregulation | Impact on G2/M phase of the cell cycle. nih.gov |

| NRF2 and target genes | Downregulation | Anti-cancer effect in lung cancer cells. aetna.com |

| CASP3, CASP9, APAF-1, TP53 | Downregulation | Apoptosis in breast cancer cells. |

| TEA domain family proteins | Decreased mRNA expression | Anti-migration effect. spandidos-publications.com |

Upregulation of Tumor Suppressor Genes

A primary mechanism of belinostat's action is the reactivation of epigenetically silenced tumor suppressor genes. patsnap.comzenonco.io By inhibiting HDACs, belinostat promotes a more open chromatin structure, allowing for the transcription of genes that can halt cancer progression. patsnap.com A key target is the p21 gene, a potent cyclin-dependent kinase (CDK) inhibitor. patsnap.comresearchgate.net Upregulation of p21 has been observed in various cancer cell lines, including bladder, ovarian, colon, lung, breast, and prostate cancer, following treatment with belinostat. researchgate.netnih.govnih.gov This re-expression of p21 is a critical factor in inducing cell cycle arrest and apoptosis. patsnap.comresearchgate.net In some instances, belinostat has also been shown to decrease the expression of mutant p53, another key protein involved in cancer development. nih.gov

Downregulation of Survivin Expression

Belinostat has been shown to repress the expression of survivin, a protein that is overexpressed in many cancers and is associated with a poor prognosis due to its roles in promoting cell survival and division. nih.govnih.gov The downregulation of survivin by belinostat occurs through a dual mechanism. nih.gov At early time points, belinostat increases the proteasomal degradation of the survivin protein. nih.govnih.gov This is followed by a later decrease in survivin mRNA levels. nih.govnih.gov This repression of survivin is linked to the reactivation of the transforming growth factor β (TGFβ) signaling pathway, specifically through the induction of TGFβ receptor II (TGFβRII). nih.govnih.gov The subsequent activation of protein kinase A (PKA) downstream of TGFβ signaling plays a crucial role in mediating the downregulation of survivin and promoting cancer cell death. nih.govnih.gov

Modulation of RBM5 Tumor Suppressor Gene Expression

Research has indicated that belinostat can modulate the expression of the RNA-binding motif protein 5 (RBM5) tumor suppressor gene. semanticscholar.org Studies have shown that treatment with belinostat leads to a significant increase in the mRNA expression of RBM5 in prostate cancer cells. researchgate.netresearchgate.net This upregulation of RBM5 is thought to contribute to the apoptosis-inducing effects of belinostat. semanticscholar.orgresearchgate.net RBM5 is involved in the alternative splicing of several apoptosis-related genes, including the Fas receptor and caspase-2, suggesting that its increased expression by belinostat can shift the balance towards programmed cell death. researchgate.net

Cell Cycle Regulation and Arrest Mechanisms (e.g., G0/G1, G2/M phases)

Belinostat effectively disrupts the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest. researchgate.netnih.govnih.gov This is a common effect of HDAC inhibitors. nih.gov The primary mechanism for this arrest is the upregulation of the CDK inhibitor p21. nih.gov In many cancer cell lines, treatment with belinostat leads to an accumulation of cells in the G0/G1 and G2/M phases of the cell cycle, along with a decrease in the proportion of cells in the S phase. nih.govresearchgate.net For example, in bladder cancer cells, belinostat treatment caused a significant increase in the G0/G1 cell population. nih.govresearchgate.net Similarly, in breast cancer cells, belinostat was found to arrest cells at the G0/G1 phase. nih.gov In some cases, such as in prostate cancer models, belinostat has been specifically shown to induce G2/M arrest. nih.gov

Induction of Apoptosis and Programmed Cell Death Pathways

A crucial anticancer mechanism of belinostat is the induction of apoptosis, or programmed cell death. patsnap.comresearchgate.netnih.gov Belinostat can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. patsnap.comfrontiersin.org

The intrinsic pathway is activated by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. patsnap.comnih.gov This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of caspases, the key executioners of apoptosis. patsnap.com Specifically, belinostat has been shown to induce the cleavage and activation of caspase-9, a key initiator caspase in the intrinsic pathway. frontiersin.orgfrontiersin.org

The extrinsic pathway is initiated through the upregulation of death receptors on the cell surface, such as Fas and TRAIL receptors. patsnap.com In pancreatic cancer cells, for instance, belinostat has been shown to increase the expression of death receptor 5 (DR5). nih.gov Activation of these receptors leads to the recruitment and activation of caspase-8, which then triggers the downstream caspase cascade. patsnap.com Ultimately, both pathways converge on the activation of executioner caspases, such as caspase-3, which leads to the characteristic morphological and biochemical changes of apoptosis. researchgate.netnih.govnih.gov Studies have demonstrated increased cleavage of caspase-3 in various cancer cells treated with belinostat. nih.govtandfonline.com

Angiogenesis Inhibition

Belinostat has been shown to inhibit angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. researchgate.net This anti-angiogenic effect is mediated, at least in part, by the downregulation of key pro-angiogenic factors. medscape.com The vascular endothelial growth factor (VEGF) pathway is a primary target for anti-angiogenic therapies. tg.org.aumdpi.com While the direct effects of belinostat on VEGF are still being fully elucidated, HDAC inhibitors, in general, are known to interfere with angiogenesis. medscape.com For example, some HDAC inhibitors have been shown to inhibit the nuclear translocation of hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor that regulates the expression of VEGF. semanticscholar.org By disrupting these signaling pathways, belinostat can help to starve tumors of the blood supply they need to grow and spread.

DNA Repair Pathway Modulation

Belinostat can also modulate DNA repair pathways, making cancer cells more susceptible to DNA damage and enhancing the efficacy of DNA-damaging agents. patsnap.comfrontiersin.org HDAC inhibitors, including belinostat, can lead to a decrease in the activity of DNA repair enzymes. frontiersin.orgfrontiersin.org This is achieved through the altered acetylation of non-histone proteins that are critical for DNA repair processes. frontiersin.org By downregulating DNA repair proteins, belinostat can prevent cancer cells from repairing the DNA damage induced by chemotherapy or radiation, thereby increasing the likelihood of cell death. patsnap.comfrontiersin.org This mechanism provides a strong rationale for combining belinostat with other cancer therapies that work by inducing DNA damage. patsnap.com

Impact on Cellular Differentiation

Belinostat, as a histone deacetylase (HDAC) inhibitor, plays a significant role in promoting cellular differentiation in various cancer models. medkoo.commycancergenome.orgcancer.gov The fundamental mechanism involves the alteration of chromatin structure. By inhibiting HDACs, belinostat prevents the removal of acetyl groups from histones, leading to a more relaxed and transcriptionally active chromatin state. patsnap.com This allows for the expression of genes that are frequently silenced in malignant cells, including genes critical for driving cellular differentiation pathways. patsnap.comfda.gov

In hematological malignancies, particularly acute myeloid leukemia (AML), a key pathological feature is the arrest of cell differentiation. ashpublications.orgresearchgate.net For instance, in acute promyelocytic leukemia (APL), the characteristic PML-RARA fusion protein recruits HDAC-containing complexes, which suppress genes essential for the differentiation of hematopoietic cells. nih.gov Research has demonstrated that belinostat can counteract this effect. In preclinical studies, belinostat has been shown to have a potent anti-leukemic effect by promoting cell differentiation. nih.gov

A significant finding is the synergistic effect of belinostat when used in combination with other differentiating agents. Studies on human promyelocytic leukemia cell lines, NB4 and HL-60, have shown that while belinostat alone can inhibit proliferation, its combination with retinoic acid (RA) markedly enhances and accelerates granulocytic differentiation. nih.govnih.govaetna.com This combination leads to a more substantial increase in histone H4 hyperacetylation compared to treatment with either belinostat or RA alone. nih.govaetna.com Mechanistically, belinostat treatment was found to induce the accumulation of hyperacetylated histone H4 at the promoter region of the p27 gene, a key cell cycle regulator, contributing to the differentiation process. nih.gov

Table 1: Effect of Belinostat on Leukemia Cell Differentiation

| Cell Line | Treatment | Key Finding | Source |

| NB4 and HL-60 (APL) | Belinostat in combination with Retinoic Acid (RA) | Enhanced and accelerated granulocytic differentiation. | nih.gov |

| NB4 (APL) | Belinostat and RA | Stronger up-regulation of basal histone H4 hyperacetylation compared to either agent alone. | nih.gov |

| AML Cell Lines | Belinostat in combination with Retinoic Acid (RA) and Idarubicin | Enhanced cell differentiation. | nih.gov |

Table 2: Effect of Belinostat on Breast Cancer Stem Cells (CSCs)

| Cell Line / Model | Treatment | Key Finding | Source |

| MCF-7 | 5 µM Belinostat for 48 hours | 44% decrease in total MCF-7 cells. | nih.gov |

| MCF-7 CD44+/CD24- CSCs | 5 µM Belinostat for 48 hours | 66% decrease in the CSC population. | nih.gov |

| MCF-7 CD44+/CD24- CSCs | Belinostat | Reduced expression of genes in Wnt, Notch, and Hedgehog signaling pathways. | nih.gov |

Furthermore, the reactivation of key signaling pathways is another mechanism through which belinostat induces differentiation. The Transforming Growth Factor β (TGFβ) signaling pathway, which can promote differentiation, is often epigenetically silenced in cancer cells. nih.gov Studies have shown that belinostat treatment can reactivate the expression of TGFβ receptor II (TGFβRII) in cancer cell lines where it was previously silenced, thereby restoring the cells' sensitivity to TGFβ-mediated growth inhibition and differentiation. nih.gov

Preclinical Investigations of Belinostat Monotherapy

In Vitro Studies in Cellular Models

Laboratory-based studies using cancer cell lines have been instrumental in characterizing the anticancer properties of belinostat (B1667918). These in vitro experiments have explored its specificity, cytotoxicity, and its influence on fundamental cellular processes.

Belinostat has demonstrated cytotoxic activity across a wide spectrum of human cancer cell lines, indicating its broad-spectrum anticancer potential. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined in various cancer types.

Glioblastoma: Information on the specific cytotoxicity of belinostat in glioblastoma cell lines was not available in the provided search results.

Pancreatic Cancer: In pancreatic ductal adenocarcinoma (PDAC) cell lines, belinostat treatment resulted in significant, dose-dependent growth inhibition. springermedizin.de For instance, in a panel of 14 human pancreatic cancer cell lines, belinostat suppressed cell proliferation with varying EC50 values after 48 hours of exposure. nih.gov Studies have reported IC50 values in the nanomolar range for some pancreatic cancer cell lines. researchgate.net

Ovarian Cancer: Belinostat has shown cytotoxic effects against ovarian cancer cell lines. researchgate.net In the A2780 ovarian tumor cell line, the IC50 value was determined to be in the micromolar range. selleckchem.com A novel platinum-belinostat conjugate also demonstrated considerable cytotoxicity against both cisplatin-sensitive (A2780) and cisplatin-resistant (A2780cisR) ovarian cancer cell lines. rcsi.comnih.govrcsi.com

Prostate Cancer: Belinostat potently inhibits the growth of prostate cancer cell lines with IC50 values ranging from 0.5 to 2.5 µM. nih.govspandidos-publications.combpsbioscience.com

T-cell Lymphoma: In cutaneous T-cell lymphoma (CTCL) cell lines like HuT-78, belinostat demonstrated dose-dependent cytotoxicity. dovepress.com It is also registered for the treatment of peripheral T-cell lymphoma (PTCL). frontiersin.org

B-cell Lymphoma: Belinostat has shown activity against B-cell lymphoma cell lines. frontiersin.org

Acute Myeloid Leukemia (AML): While specific IC50 values were not provided in the search results, studies have noted the efficacy of belinostat in AML models. researchgate.net

Hepatocellular Carcinoma: Information on the specific cytotoxicity of belinostat in hepatocellular carcinoma cell lines was not available in the provided search results.

Breast Cancer: In vitro studies on breast cancer cell lines, including MDA-MB-231 and ZR-75-1, have shown that belinostat reduces cell viability in a concentration-dependent manner. aacrjournals.org For MCF-7 breast cancer cells, the IC50 dose was determined to be 5 μM after 48 hours of treatment. smj.org.sa

Bladder Cancer: Belinostat has been shown to inhibit the growth of bladder cancer cell lines in a dose-dependent manner. nih.gov IC50 values for urothelial carcinoma cell lines such as 5637, T24, J82, and RT4 were found to be 1.0 µM, 3.5 µM, 6.0 µM, and 10.0 µM, respectively. bpsbioscience.comnih.gov Nanoparticle delivery of belinostat has also been shown to enhance cytotoxicity against bladder cancer cells. nih.gov

Multiple Myeloma: Information on the specific cytotoxicity of belinostat in multiple myeloma cell lines was not available in the provided search results.

Table 1: In Vitro Cytotoxicity of Belinostat in Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | IC50/EC50 Value | Source(s) |

|---|---|---|---|

| Pancreatic Cancer | Various | Nanomolar range | researchgate.net |

| Ovarian Cancer | A2780 | Micromolar range | selleckchem.com |

| Prostate Cancer | Various | 0.5 - 2.5 µM | nih.govspandidos-publications.combpsbioscience.com |

| Breast Cancer | MCF-7 | 5 µM (48h) | smj.org.sa |

| Bladder Cancer | 5637 | 1.0 µM | bpsbioscience.comnih.gov |

| T24 | 3.5 µM | bpsbioscience.comnih.gov | |

| J82 | 6.0 µM | bpsbioscience.comnih.gov |

A consistent finding across numerous in vitro studies is the ability of belinostat to inhibit cellular proliferation and reduce the viability of cancer cells. This effect is generally dose-dependent. springermedizin.deresearchgate.netsmj.org.sa For example, in pancreatic cancer cell lines, belinostat caused a significant dose-dependent decrease in cell proliferation. springermedizin.de Similarly, in breast cancer cells (MCF-7), belinostat treatment inhibited cell proliferation, with a 44% decrease in cell count observed after 48 hours of treatment with 5 µM belinostat. smj.org.sa This anti-proliferative activity has also been documented in prostate cancer, bladder cancer, and various lymphoma cell lines. frontiersin.orgnih.govnih.gov

Belinostat has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell types. biomeddb.orgfda.govnanthealth.comambetterhealth.comnhhealthyfamilies.com This is a key mechanism contributing to its anticancer activity. In pancreatic cancer cells, belinostat treatment led to a dose-dependent induction of apoptosis. springermedizin.denih.gov Similarly, in prostate cancer cells, particularly androgen-sensitive ones, belinostat significantly increased the percentage of apoptotic cells. nih.govspandidos-publications.com The induction of apoptosis by belinostat has also been observed in ovarian cancer and breast cancer cell lines, often associated with the cleavage of poly (ADP-ribose) polymerase (PARP) and modulation of apoptosis-related proteins like Bcl-2 and Bax. researchgate.netselleckchem.comtandfonline.com

As a histone deacetylase inhibitor, a primary mechanism of action for belinostat is the alteration of histone acetylation status within cells. In vitro, belinostat treatment leads to the accumulation of acetylated histones. biomeddb.orgfda.govnanthealth.comambetterhealth.comnhhealthyfamilies.com Specifically, it has been shown to increase the acetylation of histone H3 and histone H4 in various cancer cell lines, including prostate and ovarian cancer. researchgate.netnih.govspandidos-publications.com This hyperacetylation of histones can lead to a more open chromatin structure, thereby influencing the transcription of genes involved in cell cycle control and apoptosis. fda.gov

Recent research has indicated that belinostat can influence the metabolic reprogramming of cancer cells. In KRAS-mutant human lung cancer cells, metabolomic studies revealed that belinostat treatment significantly altered metabolites related to the tricarboxylic acid (TCA) cycle and the urea (B33335) cycle. aetna.comnih.govnih.govresearchgate.net Specifically, belinostat was found to increase the levels of TCA cycle intermediates such as citrate, aconitate, fumarate (B1241708), and malate. nih.gov It also affected urea cycle metabolites including arginine, ornithine, and aspartate. aetna.comnih.govnih.govresearchgate.net These findings suggest that part of belinostat's anticancer effect may be mediated through the disruption of cancer cell metabolism. nih.gov

An important characteristic of an effective anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. In vitro studies have suggested that belinostat exhibits preferential cytotoxicity towards tumor cells. biomeddb.orgnanthealth.comambetterhealth.comnhhealthyfamilies.comaacrjournals.orgsouthcarolinablues.comijht.org.in For instance, cultured human cancer cells were found to be more sensitive to belinostat-induced cytotoxicity than cultured normal human cells. fda.gov Studies on prostate cancer models also demonstrated that normal prostate epithelial cells were generally less susceptible to the effects of belinostat compared to prostate cancer cells. nih.gov Similarly, in breast cancer studies, belinostat did not affect the morphology of normal HEK-293 cells as much as it did MCF-7 cancer cells. smj.org.sa This selectivity is a favorable attribute for a potential therapeutic agent.

Sensitivity of Cisplatin-Resistant Tumors

Belinostat has demonstrated efficacy in preclinical models of cisplatin-resistant tumors. In lung squamous cell carcinoma (SCC) cells resistant to cisplatin (B142131), a combination treatment with belinostat showed significant synergistic cytotoxicity. nih.gov This effect was linked to the inhibition of cisplatin-induced ERK phosphorylation, a key component of the MAPK pathway which was aberrantly activated in these resistant cells. nih.gov The mechanism involves belinostat transcriptionally upregulating F-box proteins that target an upstream regulator of the MAPK pathway for degradation. nih.gov

Studies on cisplatin-resistant testicular germ cell tumors (TGCT) have also shown belinostat's potential. nih.gov Belinostat reduced cell viability in both cisplatin-sensitive and their corresponding cisplatin-resistant subclones, with IC50 values in the low nanomolar range. nih.gov In the most cisplatin-resistant TGCT cell line, NCCIT-R, treatment with belinostat led to reduced proliferation, a decreased Ki67 index, and an increase in apoptosis-related markers like cleaved caspase 3. nih.govresearchgate.net Furthermore, pre-treatment with low, non-toxic doses of belinostat was found to re-sensitize cisplatin-resistant ovarian cancer cells to cisplatin, leading to a considerable reduction in cell viability compared to treatment with cisplatin alone. nih.gov

In Vivo Studies in Non-Human Animal Models

Tumor Growth Inhibition in Xenograft Models (e.g., glioblastoma, pancreatic cancer, ovarian cancer, prostate cancer)

Belinostat has shown significant tumor growth inhibition as a monotherapy in various xenograft models.

Glioblastoma: In an orthotopic rat glioma model, belinostat was effective in reducing tumor volume in a dose-dependent manner, highlighting its potential as a therapeutic agent for glioblastomas. nih.govresearchgate.net

Pancreatic Cancer: In a nude mouse model with T3M4 pancreatic cancer cells, belinostat acted as an effective growth inhibitor. springermedizin.denih.gov Mice treated with belinostat demonstrated xenograft growth inhibition for over 28 days. springermedizin.denih.gov

Ovarian Cancer: Belinostat has shown anti-tumor activity in vivo in human A2780 ovarian cancer xenografts in mice. nih.gov Treatment with belinostat resulted in significantly smaller tumor volumes compared to control groups. nih.govresearchgate.net

Prostate Cancer: In vivo administration of belinostat in nude mice with prostate cancer xenografts (PC-3 and 22rv1) resulted in significant tumor growth suppression. spandidos-publications.com The antitumor effect was particularly notable in androgen-dependent tumor cells that express the androgen receptor (AR). spandidos-publications.comnih.gov An orthotopic prostate cancer tumor model also showed that belinostat inhibited tumor growth and prevented the formation of metastatic lung lesions. nih.gov

| Tumor Type | Animal Model | Key Findings | Citations |

| Glioblastoma | Orthotopic Rat Glioma | Dose-dependent reduction in tumor volume. | nih.govresearchgate.net |

| Pancreatic Cancer | Nude Mouse (T3M4 cells) | Significant xenograft growth inhibition for over 28 days. | springermedizin.denih.gov |

| Ovarian Cancer | Mouse (A2780 cells) | Significantly smaller tumor volumes compared to controls. | nih.govresearchgate.net |

| Prostate Cancer | Nude Mouse (PC-3, 22rv1 cells) | Significant tumor growth suppression, especially in AR-expressing tumors. | spandidos-publications.comnih.gov |

| Prostate Cancer | Orthotopic Mouse Model | Inhibition of primary tumor growth and prevention of lung metastases. | nih.gov |

Effects on Tumor Volume Reduction

Studies across different cancer types consistently report a reduction in tumor volume following belinostat treatment in xenograft models.

In an ovarian cancer model using A2780 cells, tumors in mice treated with belinostat had a volume of 462 ± 62% relative to baseline at day 10, which was significantly smaller than the 769 ± 74% increase seen in the control group. nih.govresearchgate.net Similarly, in a pancreatic cancer model, belinostat treatment led to smaller tumor volumes compared to the sham-treated group. researchgate.net For prostate cancer, belinostat suppressed tumor growth by 33.7% and 44.0% in PC-3 xenografts and by 46.3% and 66.5% in 22rv1 xenografts at two different dosages. spandidos-publications.com In a bladder cancer model, xenograft tumors treated with a nanoparticle formulation of belinostat showed a 70% reduction in volume compared to controls. researchgate.net An orthotopic rat glioma model also demonstrated a dose-dependent reduction in tumor volume with belinostat treatment. nih.gov

| Cancer Model | Animal Model | Treatment Details | Tumor Volume Reduction | Citations |

| Ovarian Cancer (A2780) | Mouse | 40 mg/kg ip twice daily | 462% of baseline vs 769% in control at Day 10. | nih.govresearchgate.net |

| Pancreatic Cancer (T3M4) | Nude Mouse | Not specified | Smaller tumor volumes compared to sham. | researchgate.net |

| Prostate Cancer (PC-3) | Nude Mouse | 20 mg/kg & 40 mg/kg bid i.p. | 33.7% and 44.0% suppression, respectively. | spandidos-publications.com |

| Prostate Cancer (22rv1) | Nude Mouse | 20 mg/kg & 40 mg/kg bid i.p. | 46.3% and 66.5% suppression, respectively. | spandidos-publications.com |

| Bladder Cancer | Xenograft | Nanoparticle formulation | 70% reduction compared to control. | researchgate.net |

| Glioblastoma | Orthotopic Rat Glioma | Dose-dependent | Effective reduction in tumor volume. | nih.gov |

Histopathological and Immunohistochemical Analysis (e.g., Ki-67)

Histopathological and immunohistochemical analyses have provided insights into the mechanisms behind belinostat's antitumor activity. A common finding is the reduction in the proliferation marker Ki-67.

In pancreatic cancer xenografts, the reduction in tumor volume after belinostat treatment was associated with decreased cell proliferation, as demonstrated by Ki-67 immunohistochemistry. springermedizin.denih.govd-nb.info Similarly, in a transgenic mouse model of bladder cancer, immunohistochemistry of bladder tumors showed less cell proliferation (Ki-67 staining) and higher expression of p21WAF1 in the belinostat-treated group. nih.gov Specifically, there was a 17.8-fold increase in cell proliferation in control mice compared to belinostat-treated mice. nih.gov In cisplatin-resistant testicular germ cell tumors, treatment with belinostat also led to a decreased Ki67 index. nih.govresearchgate.net In ovarian cancer xenografts, while belinostat treatment inhibited tumor growth, the expression of Ki67 was not significantly different from the control group at the end of the study, though it did prevent the increase in [18F]FLT uptake, a PET tracer for proliferation. nih.gov

| Cancer Type | Animal Model | Key Histopathological Findings | Citations |

| Pancreatic Cancer | Nude Mouse | Decreased cell proliferation (Ki-67 staining). | springermedizin.denih.govd-nb.info |

| Bladder Cancer | Transgenic Mouse | Reduced Ki-67 staining; increased p21WAF1 expression. | nih.gov |

| Testicular Germ Cell Tumor | Xenograft | Decreased Ki67 index. | nih.govresearchgate.net |

| Ovarian Cancer | Mouse Xenograft | No significant change in Ki67 at study end, but inhibited [18F]FLT uptake. | nih.gov |

Investigations in Non-Oncological Disease Models (e.g., Experimental Autoimmune Encephalomyelitis for neuroinflammation)

Belinostat has been investigated for its effects on neuroinflammation in a mouse model of multiple sclerosis known as experimental autoimmune encephalomyelitis (EAE). nih.govresearchgate.net In these studies, belinostat treatment was found to alleviate the clinical symptoms of EAE, as well as the associated central nervous system inflammation and demyelination. nih.govresearchgate.net

The mechanism of action in this model involves the inhibition of neuroinflammation by suppressing the polarization of M1 microglia, which are pro-inflammatory. nih.govresearchgate.net Belinostat treatment significantly suppressed the activation of these M1 microglia and the expression of pro-inflammatory cytokines. nih.govresearchgate.net This was achieved by inhibiting the TLR2/MyD88 signaling pathway and downregulating the expression of HDAC3, which in turn led to increased levels of acetylated NF-κB p65. nih.gov Notably, belinostat's efficacy in improving clinical symptoms in EAE mice was reported to be better than that of dimethyl fumarate (DMF), an oral drug used for multiple sclerosis. nih.govresearchgate.net These findings suggest that belinostat could be a potential candidate for treating neuroinflammatory diseases like multiple sclerosis. nih.govresearchgate.net

Epigenetic Modulation and Gene Regulation by Belinostat

Role in Chromatin Structure and DNA Accessibility

The primary mechanism of Belinostat (B1667918) involves the inhibition of histone deacetylases (HDACs), which are enzymes crucial for chromatin remodeling. drugbank.compatsnap.com In cancer cells, HDACs are often overexpressed, leading to the deacetylation of histones. This causes the DNA to wrap more tightly around the histones, resulting in a condensed chromatin structure that represses the transcription of certain genes, including tumor suppressor genes. frontiersin.orgpatsnap.com

Belinostat, as a pan-HDAC inhibitor, targets a broad range of HDAC enzymes, specifically the zinc-dependent Class I, II, and IV isozymes. frontiersin.orgfrontiersin.org By inhibiting these enzymes, Belinostat promotes a state of histone hyperacetylation. nih.govnih.gov This increased acetylation neutralizes the positive charge of lysine (B10760008) residues on histones, weakening their interaction with the negatively charged DNA. frontiersin.org Consequently, the chromatin structure becomes more relaxed and open, a state known as euchromatin. frontiersin.orgpatsnap.com This "opening up" of the chromatin makes the DNA more accessible to transcription factors and the transcriptional machinery, thereby allowing for the expression of previously silenced genes. frontiersin.org A phase I study in patients with advanced solid tumors demonstrated that Belinostat treatment led to hyperacetylation of histone H4, which was sustained for 4–24 hours after each dose. nih.gov

Impact on Transcription Factors and Transcriptional Regulation

Beyond histones, Belinostat also affects the acetylation status and function of several non-histone proteins, including numerous transcription factors. drugbank.comaacrjournals.org Research has shown that Belinostat can influence the activity of transcription factors such as SP1, SP3, STAT3, and RELA. drugbank.com Deacetylation of SP1 and SP3 proteins is regulated by HDACs, and inhibition by Belinostat can modulate their function. drugbank.com Furthermore, Belinostat has been shown to downregulate the expression of genes involved in cell migration, angiogenesis, and cell survival, while upregulating genes involved in apoptosis. frontiersin.org

In some cancer cell lines, Belinostat treatment has been associated with the downregulation of the MAPK pathway through the reduced expression of SOS proteins, which are crucial for signal transduction. researchgate.net Additionally, Belinostat can induce the reactivation of Transforming Growth Factor β (TGFβ) Receptor II, leading to the downregulation of the anti-apoptotic protein survivin. nih.gov This effect is mediated through both early proteasomal degradation and later transcriptional repression of survivin. nih.gov

Studies have also demonstrated that Belinostat can inhibit the expression of genes like CYP3A4 and MDR1, which are involved in drug metabolism and resistance, at clinically relevant concentrations. nih.gov

The table below summarizes the effects of Belinostat on various genes and proteins involved in transcriptional regulation.

| Target Gene/Protein | Effect of Belinostat | Cellular Process Affected | References |

| p21 | Upregulation | Cell Cycle Arrest | patsnap.com |

| Survivin | Downregulation | Apoptosis | nih.gov |

| MAPK Pathway (SOS) | Downregulation | Signal Transduction | researchgate.net |

| CYP3A4, MDR1 | Inhibition of induced expression | Drug Metabolism & Resistance | nih.gov |

| Tumor Suppressor Genes | Upregulation/Re-expression | Cell Cycle Arrest, Apoptosis | frontiersin.orgpatsnap.com |

| EZH2, DNMT1 | Depletion | Epigenetic Regulation | ascopubs.org |

| Metastasis-related genes | Reduced expression | Cell Metastasis | smj.org.sa |

| Apoptosis-related genes | Downregulation (in MCF-7 cells) | Apoptosis |

Modulation of Specific Epigenetic Pathways

Belinostat's influence extends to the modulation of specific epigenetic pathways that are frequently dysregulated in cancer. nih.gov As a pan-HDAC inhibitor, it doesn't target a single pathway but rather has a broad impact on the epigenetic landscape. frontiersin.orgfrontiersin.org

One of the key pathways affected is the histone acetylation pathway. By causing a global increase in histone acetylation, Belinostat helps to restore a more normal pattern of gene expression in cancer cells. nih.gov This can reverse the transcriptional silencing of tumor suppressor genes that is a hallmark of many cancers. nih.govpatsnap.com

Research has indicated that Belinostat can also impact other epigenetic mechanisms. For example, it can affect cellular methylation reactions by influencing one-carbon metabolism, categorizing it further as an epigenetic drug. frontiersin.orgfrontiersin.org In breast cancer stem cells, Belinostat has been shown to reduce the expression of genes involved in the Wnt, Notch, and Hedgehog signaling pathways, which are critical for self-renewal and differentiation. smj.org.sa

Furthermore, in some contexts, the effects of HDAC inhibitors like Belinostat are intertwined with other epigenetic modifications. For instance, the anti-leukemia activity of some HDAC inhibitors involves the depletion of EZH2, a histone methyltransferase, and DNA methyltransferase 1 (DNMT1). ascopubs.org This suggests a complex interplay between different epigenetic regulatory systems that can be influenced by Belinostat.

The table below details some of the key signaling pathways modulated by Belinostat.

| Signaling Pathway | Effect of Belinostat | Outcome | References |

| Wnt Signaling | Reduced gene expression | Inhibition of cancer stem cell self-renewal | smj.org.sa |

| Notch Signaling | Reduced gene expression | Inhibition of cancer stem cell self-renewal | smj.org.sa |

| Hedgehog Signaling | Reduced gene expression | Inhibition of cancer stem cell self-renewal | smj.org.sa |

| TGFβ Signaling | Reactivation of TGFβRII | Downregulation of survivin, apoptosis | nih.gov |

| MAPK Pathway | Downregulation | Reduced cell proliferation | researchgate.net |

Structure Activity Relationship Sar and Rational Design of Belinostat

Design Approach based on Natural Products and Synthetic Inhibitors

The quest for effective HDAC inhibitors has often started with scaffolds derived from natural sources. researchgate.net The general pharmacophore model for most HDAC inhibitors, including Belinostat (B1667918), consists of three key components: a cap group for surface recognition, a linker that fits into the enzyme's channel, and a zinc-binding group (ZBG) that interacts with the zinc ion crucial for the enzyme's catalytic activity. rsc.orgnih.govnih.gov

Belinostat's design was influenced by this established model. researchgate.net The development process involved a pharmacophore-oriented molecular design based on natural templates, a strategy that aims to solve issues of chemical accessibility of natural leads and generate novel compounds. nih.gov This rational approach led to the selection and development of Belinostat as a pan-HDAC inhibitor, targeting human Class I and Class II histone deacetylases. researchgate.net The design focused on creating a molecule with a favorable safety profile and efficacy, which ultimately gained marketing approval in the United States for treating relapsed or refractory peripheral T-cell lymphoma (PTCL). researchgate.netnih.gov

Significance of the Sulfonamide-Hydroxamic Acid Structure

Belinostat is characterized by its distinctive sulfonamide-hydroxamide structure. nih.govdrugbank.comnih.gov This chemical arrangement is central to its function as an HDAC inhibitor. The hydroxamic acid group is a classic and highly effective ZBG due to its strong ability to chelate the zinc ion in the catalytic site of HDAC enzymes. mdpi.comtandfonline.comnih.gov This interaction is a primary mechanism for inhibiting the enzyme's deacetylase activity. nih.govnih.gov

The sulfonamide moiety serves as a crucial connecting unit (CU) between the cap group and the linker. rsc.orgnih.gov Structure-activity relationship studies have revealed that the specific orientation of the sulfonamide group (cap–NHSO2–linker) in Belinostat is more active than the reverse orientation (cap–SO2NH–linker) or when replaced by a simple amide in the parent structure. rsc.orgrsc.org While the sulfonamide is important for the optimal HDAC binding affinity of the core Belinostat molecule, it is not always essential for its phenyl-substituted analogs. nih.gov The presence of the sulfonamide group, however, does present synthetic challenges, often requiring harsh chemical conditions for its installation. nih.gov

Role of Zinc-Binding Group (ZBG) and Linker Region

The efficacy of HDAC inhibitors is critically dependent on the interplay between the Zinc-Binding Group (ZBG), the linker, and the cap group. researchgate.netnih.gov

The Zinc-Binding Group (ZBG) is the pharmacophoric core of an HDAC inhibitor, responsible for binding to the Zn2+ ion in the enzyme's catalytic site, which is fundamental to the deacetylase mechanism. mdpi.com In Belinostat, the hydroxamic acid (-CONHOH) functions as the ZBG. nih.govnih.gov This group chelates the zinc ion, effectively blocking the catalytic activity of class I, II, and IV HDAC isoforms with nanomolar potency. nih.gov The high binding affinity of hydroxamic acid for the zinc ion is a key reason for its widespread use in the design of potent HDAC inhibitors. nih.govtandfonline.com

The linker region connects the ZBG to the surface-recognition cap group. rsc.orgmdpi.com In Belinostat, the N-hydroxycinnamamide structure serves as both the ZBG and the linker. rsc.orgnih.gov This linker, specifically the cinnamide moiety, acts as a hydrophobic spacer. ekb.eg The length and rigidity of the linker are critical parameters in the design of HDAC inhibitors, as it must correctly position the ZBG within the catalytic site and the cap group at the rim of the active site tunnel. researchgate.netacs.org For Belinostat, the E-double bond in the linker is essential for its activity; altering it to a Z-double bond or a triple bond results in inactive compounds. rsc.orgrsc.org

Exploration of Substitutions and Modifications in the Belinostat Moiety

Extensive structure-activity relationship (SAR) studies have been conducted to explore how modifications to the Belinostat structure affect its inhibitory activity. These studies typically maintain the essential hydroxamic acid ZBG while altering the cap group. rsc.org

One study involved replacing the phenyl cap of Belinostat with various substituted phenyl or benzyl (B1604629) groups. rsc.org The findings indicated that substitution patterns on the aromatic ring significantly influence potency. Specifically, para-substitution with an electron-donating group, such as a methoxy (B1213986) (-OCH3) group, led to highly potent compounds. rsc.orgrsc.org In contrast, meta or ortho substitutions generally resulted in compounds with poor activity. rsc.orgrsc.org

For instance, a derivative named 7f , which features a methoxy group at the para-position of the phenyl ring, was found to be 3.5-fold more potent than Belinostat itself against MOPC-315 multiple myeloma cells. rsc.org Another study explored replacing the sulfonamide connecting unit with an amide moiety. While this replacement initially led to a slight decrease in potency, the introduction of a methoxy or amino substituent at the 2-position of the phenyl ring substantially improved HDAC inhibition. nih.gov

The table below summarizes the in vitro cytotoxic activity of several Belinostat derivatives against the MOPC-315 multiple myeloma cell line.

| Compound | Modification (Substitution on Phenyl Cap) | IC₅₀ (μM) | Potency vs. Belinostat |

|---|---|---|---|

| Belinostat | Unsubstituted Phenyl | 0.318 ± 0.049 | 1.0x (Reference) |

| 7b | p-methyl | 0.167 ± 0.021 | 1.9x |

| 7c | p-fluoro | 0.291 ± 0.035 | 1.1x |

| 7f | p-methoxy | 0.090 ± 0.016 | 3.5x |

| 7g | p-hydroxy | 0.159 ± 0.028 | 2.0x |

| 7i | p-fluoro | 0.312 ± 0.041 | 1.0x |

| 7j | 2,4-difluoro | 0.784 ± 0.089 | 0.4x |

| 7l | Ketoxime group | 2.141 ± 0.211 | 0.15x |

Preclinical Research on Belinostat Combination Therapies

Rationale for Combination Strategies

Belinostat (B1667918), a histone deacetylase (HDAC) inhibitor, has been the subject of extensive preclinical research to evaluate its potential in combination with other anticancer agents. myhealthtoolkitks.comaetna.comdovepress.com The primary rationale for these combination strategies lies in the potential for synergistic or additive effects, aiming to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce treatment-related toxicities by using lower doses of each agent. spandidos-publications.comamegroups.orgresearchgate.net

HDAC inhibitors like belinostat function by altering gene expression, leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis. ercongressi.itdovepress.com Combining belinostat with conventional chemotherapy or targeted agents that have different mechanisms of action can attack cancer cells through multiple pathways simultaneously. ercongressi.itnih.gov For instance, belinostat can modulate the expression of proteins involved in DNA repair, cell survival, and apoptosis, potentially sensitizing cancer cells to the effects of DNA-damaging agents or drugs that target specific signaling pathways. nih.govauajournals.org

Preclinical studies have explored the molecular basis for these combinations. It has been shown that belinostat can enhance the acetylation of both histone and non-histone proteins, such as tubulin and heat shock protein 90 (HSP90). spandidos-publications.comercongressi.itauajournals.org This can interfere with protein folding and stability, making cancer cells more vulnerable to other treatments. spandidos-publications.comercongressi.it Furthermore, epigenetic modulation by belinostat may increase the expression of tumor antigens, potentially enhancing the efficacy of immunotherapies. nih.gov The diverse mechanisms of action of belinostat provide a strong preclinical basis for its investigation in a wide array of combination therapies across various cancer types. aetna.comspandidos-publications.com

Combinations with Chemotherapeutic Agents

Preclinical studies have consistently demonstrated that belinostat can act synergistically with a variety of traditional chemotherapeutic drugs. aetna.comnih.govascopubs.org This synergy is often attributed to belinostat's ability to modulate cellular processes that are targeted by these cytotoxic agents, leading to enhanced cancer cell death. nih.govauajournals.org

Synergy with Gemcitabine (B846)

Preclinical investigations have shown a synergistic relationship between belinostat and gemcitabine, particularly in pancreatic cancer models. nih.govresearchgate.net In vitro studies on pancreatic cancer cell lines demonstrated that the combination of belinostat and gemcitabine resulted in a synergistic increase in cell death compared to either agent alone. nih.govfrontiersin.org This enhanced effect was also observed in animal models, where the combination treatment led to a significant reduction in tumor growth. nih.gov The mechanism behind this synergy is thought to involve belinostat's ability to enhance the pro-apoptotic effects of gemcitabine. nih.govnih.gov Specifically, the combination has been shown to further decrease the expression of anti-apoptotic proteins like Bcl-xL. nih.gov

Table 1: Preclinical Findings of Belinostat and Gemcitabine Combination

| Cancer Model | Key Findings | Observed Effects |

|---|---|---|

| Pancreatic Cancer (in vitro) | Synergistic increase in cell death. nih.govfrontiersin.org | Enhanced apoptosis. nih.gov |

| Pancreatic Cancer (in vivo xenograft) | Synergistic anti-proliferative effects and tumor growth inhibition. nih.gov | Decreased expression of phosphorylated 4EBP1. nih.gov |

Synergy with Cyclophosphamide, Doxorubicin (B1662922), Vincristine (B1662923), and Prednisone (CHOP)

The combination of belinostat with the CHOP regimen (cyclophosphamide, doxorubicin, vincristine, and prednisone) has been explored in preclinical models of peripheral T-cell lymphoma (PTCL). nih.gov The rationale for this combination is based on the distinct mechanisms of action of each agent, targeting different phases of the cell cycle, which is expected to result in a synergistic antitumor effect. nih.govresearchgate.net Preclinical studies using PTCL cell lines have indeed demonstrated synergistic antitumor activity when belinostat was combined with cyclophosphamide, doxorubicin, and vincristine. nih.gov In models of diffuse large B-cell lymphoma (DLBCL), belinostat showed synergistic cytotoxicity with vincristine. tandfonline.comnih.gov This combination was found to induce mitotic arrest and apoptosis, and importantly, belinostat was able to prevent the development of polyploidy, a mechanism of resistance to microtubule-targeting agents like vincristine. tandfonline.comnih.gov

Table 2: Preclinical Synergy of Belinostat with CHOP Components

| Cancer Model | Combination | Key Findings |

|---|---|---|

| Peripheral T-cell Lymphoma (PTCL) cell lines | Belinostat + Cyclophosphamide, Doxorubicin, Vincristine | Synergistic antitumor activity. nih.gov |

| Diffuse Large B-cell Lymphoma (DLBCL) cell lines | Belinostat + Vincristine | Synergistic cytotoxicity, induction of mitotic arrest and apoptosis, prevention of vincristine-induced polyploidy. tandfonline.comnih.gov |

Synergy with Paclitaxel (B517696) and Carboplatin (B1684641)

The combination of belinostat with paclitaxel and carboplatin has shown promise in preclinical models of ovarian and other solid tumors. myhealthtoolkitks.comnih.govnih.govnih.gov Preclinical data indicated a synergistic effect in both platinum-sensitive and resistant ovarian cancer models. ascopubs.orgnih.gov This synergy is thought to arise from belinostat's ability to enhance the cytotoxic effects of these chemotherapeutic agents. nih.gov For instance, synergy between taxanes like paclitaxel and HDAC inhibitors has been demonstrated in various cancer models, including ovarian, breast, and prostate cancer. tandfonline.comnih.gov In preclinical studies, the combination of belinostat with paclitaxel and carboplatin did not alter the pharmacokinetics of the individual drugs, suggesting that the enhanced effect is due to pharmacodynamic interactions. myhealthtoolkitks.comnih.gov

Table 3: Preclinical Research on Belinostat, Paclitaxel, and Carboplatin Combination

| Cancer Model | Key Findings | Reference |

|---|---|---|

| Ovarian Cancer | Synergistic with carboplatin and paclitaxel in both platinum-sensitive and resistant models. | ascopubs.orgnih.gov |

| Solid Tumors | Pharmacokinetics of belinostat, paclitaxel, and carboplatin were unaltered by concurrent administration. | myhealthtoolkitks.comnih.gov |

| Prostate and Ovarian Cancer Cell Lines | Synergistic in inducing apoptosis with taxanes. | nih.gov |

Synergy with Docetaxel (B913)

Preclinical studies have demonstrated a synergistic relationship between belinostat and docetaxel, particularly in hormone-refractory prostate cancer cells. auajournals.orgresearchgate.net The combination has been shown to lead to a synergistic increase in cell death in vitro and in vivo. auajournals.orgresearchgate.net The proposed mechanism involves the modulation of Bcl-2 family proteins and tubulin. auajournals.orgresearchgate.net Specifically, the combination treatment was found to decrease the levels of anti-apoptotic proteins Mcl-1 and Bcl-xl, while increasing the levels of pro-apoptotic proteins such as t-Bid, Bik, and Bim. auajournals.org Furthermore, the combination enhanced tubulin acetylation, which is associated with the stabilizing effect of docetaxel on microtubules. auajournals.org

Combinations with Targeted Agents

The combination of belinostat with targeted therapeutic agents has been investigated in preclinical settings, showing potential for synergistic effects. spandidos-publications.comresearchgate.net One notable example is the combination of belinostat with the proteasome inhibitor bortezomib (B1684674). researchgate.netaacrjournals.org Preclinical studies in pancreatic cancer and multiple myeloma models have demonstrated that this combination results in synergistic antiproliferative and pro-apoptotic effects. researchgate.netaacrjournals.org The rationale for this combination is based on the complementary mechanisms of the two drugs. Belinostat, as an HDAC inhibitor, can increase the production of misfolded proteins, while bortezomib inhibits the proteasome, which is responsible for clearing these proteins. ercongressi.it This dual action can lead to an accumulation of toxic unfolded proteins, triggering cell death. ercongressi.it In lung squamous cell carcinoma models, combining belinostat with bortezomib could abrogate the suppression of the SOS/ERK pathway induced by belinostat alone. nih.gov

Table 4: Preclinical Findings of Belinostat with Targeted Agents

| Targeted Agent | Cancer Model | Key Findings |

|---|---|---|

| Bortezomib | Pancreatic Cancer, Multiple Myeloma | Synergistic antiproliferative and pro-apoptotic effects. researchgate.netaacrjournals.org |

| Bortezomib | Lung Squamous Cell Carcinoma | Abrogated belinostat-induced suppression of the SOS/ERK pathway. nih.gov |

Synergy with Dihydrofolate Reductase Inhibitors (e.g., Pralatrexate)

The combination of belinostat and the dihydrofolate reductase inhibitor pralatrexate (B1268) has been investigated for its potential synergistic effects in treating lymphomas. nih.govashpublications.org Pralatrexate, a folate analogue, works by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. ashpublications.org This inhibition leads to a depletion of essential nucleotides, causing DNA strand breaks. ashpublications.org Belinostat, a pan-histone deacetylase (HDAC) inhibitor, alters the acetylation of histone and non-histone proteins, which affects the transcription of genes involved in cell proliferation, cell cycle regulation, and DNA repair. ashpublications.org

In vitro studies using a panel of B-cell and T-cell lymphoma cell lines have demonstrated that the combination of belinostat and pralatrexate can result in synergistic growth inhibition. google.com The interaction between the two drugs was found to be schedule-dependent. ashpublications.orgnih.gov For instance, pre-treatment with belinostat followed by the combination of both drugs showed enhanced cytotoxicity in some lymphoma cell lines. nih.gov

The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, for belinostat and pralatrexate when used as single agents varied across different lymphoma cell lines. For pralatrexate, the IC50 values ranged from 2.8 nM to 20 nM, while for belinostat, the IC50 values were in the range of 72 nM to 233 nM. nih.gov When combined, the interaction was generally found to be additive to synergistic, depending on the cell line and the drug concentrations used. ashpublications.orggoogle.comnih.gov

The following table summarizes the IC50 values for belinostat and pralatrexate in various lymphoma cell lines from a preclinical study.

| Cell Line | Belinostat IC50 (µM) | Pralatrexate IC50 (µM) |

| KARPAS-299 | 0.127 | 0.0036 |

| Jeko-1 | 0.087 | 0.0021 |

| HUT-78 | 0.17 | 0.0041 |

| Data from a patent describing the combination therapy. google.com |

The combination of belinostat and pralatrexate has shown synergistic growth inhibitory effects in certain B-cell and T-cell lymphoma cell lines. google.com The nature of this interaction (synergistic, additive, or antagonistic) can vary depending on the specific cell line and the concentrations of the drugs used. google.com For example, in KARPAS-299 cells, synergy was observed at lower IC50 concentrations, while in Jeko-1 cells, synergy was seen at higher concentrations. google.com In HUT-78 cells, a synergistic effect was achieved at both 0.5X and 1X IC50 concentrations. google.com

The rationale for combining these two agents is based on their different mechanisms of action, which could lead to a more potent anti-cancer effect. ashpublications.org While pralatrexate directly interferes with DNA synthesis, belinostat can modulate the expression of genes involved in cell survival and drug resistance, potentially sensitizing cancer cells to the effects of pralatrexate. ashpublications.org

Combinations with Antiviral Agents (e.g., Zidovudine)

Information regarding the preclinical combination of belinostat with the antiviral agent zidovudine (B1683550) was not found in the provided search results.

Preclinical Evidence of Synergistic Cytotoxicity and Apoptosis

Preclinical studies have provided evidence for the synergistic cytotoxicity and induction of apoptosis when belinostat is combined with other therapeutic agents. The combination of belinostat with the dihydrofolate reductase inhibitor pralatrexate has been shown to induce apoptosis in lymphoma cell lines. nih.gov Mechanistic studies indicated that the combination treatment led to the cleavage of caspase-9, a key initiator of the intrinsic apoptotic pathway, in HT and SUDHL-4 lymphoma cells. nih.gov

Mechanisms Underlying Combination Efficacy (e.g., mitotic arrest, polyploidy prevention, overcoming drug resistance)

The enhanced efficacy of belinostat in combination therapies is attributed to several underlying mechanisms. One of the key mechanisms is the induction of cell cycle arrest. Studies have shown that the combination of belinostat and pralatrexate can cause an S-phase arrest in the cell cycle of lymphoma cells. nih.gov The S-phase is when DNA replication occurs, and arresting cells in this phase can potentiate the effects of DNA-damaging agents.

Mechanisms of Resistance to Belinostat

Cellular and Molecular Mechanisms Implicated in Resistance Development

Preclinical models have identified several key mechanisms that contribute to the development of resistance to Belinostat (B1667918). These adaptations often involve alterations in cell cycle regulation, signaling pathways, and the expression of key regulatory proteins.

A primary resistance phenotype observed in cancer cells is the shift from a drug-sensitive state, characterized by mitotic arrest and apoptosis, to a resistant state featuring a reversible G1 cell cycle arrest with minimal apoptosis. tandfonline.comnih.govtandfonline.com This G1 arrest is often mediated by the increased expression of cyclin-dependent kinase inhibitors (CDKi), which in turn inhibit the cyclin E/CDK2 complex. tandfonline.com In some bladder cancer cell lines, treatment with Belinostat led to an accumulation of cells in the G0-G1 phase and a decrease in the S phase, indicating a G0-G1 transition arrest. nih.gov

Another significant molecular mechanism involves the downregulation of the interferon regulatory factor 1 (IRF1) and signal transducer and activator of transcription 1 (STAT1) pathway. nih.govashpublications.org In T-cell lymphoma (TCL) cell line models with acquired resistance to Belinostat, a dramatic decrease in the expression of these key antiviral mediators was observed. nih.govashpublications.org These resistant cells also failed to show an increase in acetylated histones upon treatment, a hallmark of HDAC inhibitor activity, and displayed cross-resistance to other HDAC inhibitors like romidepsin (B612169), panobinostat, and vorinostat. nih.govashpublications.orgashpublications.org

Furthermore, research in cisplatin-resistant testicular germ cell tumors showed that while Belinostat could still reduce cell viability, the resistant cells had distinct molecular profiles. mdpi.com In some diffuse large B-cell lymphoma (DLBCL) models, resistant cells are able to complete mitosis with only a short delay before arresting in the G1 phase, in contrast to sensitive cells that undergo a definitive mitotic arrest. tandfonline.comnih.govnih.govarizona.edu

The table below summarizes key research findings on the cellular and molecular mechanisms of resistance to Belinostat.

Table 1: Cellular and Molecular Mechanisms of Belinostat Resistance

| Mechanism | Cancer Model | Key Findings | Citations |

|---|---|---|---|

| Cell Cycle Alteration | Diffuse Large B-Cell Lymphoma (DLBCL) | Resistant cells exhibit a reversible G1 cell cycle arrest instead of mitotic arrest and apoptosis. | tandfonline.comnih.govnih.gov |

| Bladder Cancer | Belinostat-treated cells show an accumulation in the G0-G1 phase, indicating G0-G1 arrest. | nih.gov | |

| Downregulation of IRF1/STAT1 Pathway | T-Cell Lymphoma (TCL) | Resistant cells feature significantly decreased expression of IRF1 and STAT1, key antiviral mediators. | nih.govashpublications.org |

| Lack of Histone Acetylation | T-Cell Lymphoma (TCL) | Resistant cells do not show the expected increase in acetylated histones following treatment. | nih.govashpublications.orgashpublications.org |

| Cross-Resistance | T-Cell Lymphoma (TCL) | Cells resistant to Belinostat also show resistance to other HDAC inhibitors like romidepsin and panobinostat. | ashpublications.orgashpublications.org |

Strategies for Overcoming Resistance in Preclinical Settings

To counteract the development of resistance to Belinostat, several strategies have been explored in preclinical studies, primarily focusing on combination therapies. These approaches aim to exploit the vulnerabilities created by the resistance mechanisms themselves.

One effective strategy involves combining Belinostat with microtubule-targeting agents (MTAs). tandfonline.comnih.govnih.govarizona.eduaetna.com In Belinostat-resistant DLBCL cells that evade apoptosis by arresting in the G1 phase, co-treatment with a low dose of vincristine (B1662923) or paclitaxel (B517696) forces the cells into mitotic arrest, leading to synergistic cytotoxicity. tandfonline.comnih.govnih.gov This combination triggers a strong apoptotic response associated with the downregulation of the anti-apoptotic protein MCL-1 and upregulation of the pro-apoptotic protein BIM. tandfonline.comnih.govnih.govaetna.com A significant advantage of this combination is that Belinostat can prevent the formation of polyploid cells, a known mechanism of resistance to MTAs like vincristine. tandfonline.comnih.govtandfonline.comnih.govaetna.com

Another innovative approach leverages the molecular changes in resistant cells. nih.govashpublications.orgnih.gov Since Belinostat-resistant TCL cells exhibit downregulation of the IRF1/STAT1 antiviral pathway, they become hypersensitive to oncolytic viruses. nih.govashpublications.orgashpublications.orgnih.gov Studies have shown that Reolysin, a clinical formulation of reovirus, is highly effective at inducing cell death in Belinostat-resistant cells. ashpublications.orgashpublications.org The combination of Reolysin and Belinostat demonstrated significantly enhanced antilymphoma activity in both resistant and parental cell lines. nih.govashpublications.orgresearchgate.net

Other combination strategies have also shown promise in preclinical models. In cisplatin-resistant lung cancer cells, Belinostat was found to reverse resistance by inhibiting both the ABCC2 efflux transporter and DNA repair mechanisms, leading to increased cisplatin (B142131) accumulation and synergistic cytotoxicity. nih.gov In breast cancer models, combining Belinostat with red grape seed extract (GSE) resulted in synergistic effects, reducing proliferation and overcoming resistance to doxorubicin (B1662922) by targeting mutant KRAS and p-ERK. foodforbreastcancer.comaacrjournals.org Additionally, combinations with HSP90 inhibitors (17-AAG) in breast cancer and PARP inhibitors in various cancers are being investigated to overcome resistance. researchgate.netmdpi.comnih.gov

The table below provides a summary of preclinical strategies investigated to overcome Belinostat resistance.

Table 2: Preclinical Strategies to Overcome Belinostat Resistance

| Strategy | Cancer Model | Mechanism of Action | Key Findings | Citations |

|---|---|---|---|---|

| Combination with Microtubule-Targeting Agents (e.g., Vincristine) | Diffuse Large B-Cell Lymphoma (DLBCL) | Forces resistant cells into mitotic arrest, leading to apoptosis. Belinostat prevents vincristine-induced polyploidy. | Synergistic cytotoxicity and prevention of MTA resistance. | tandfonline.comnih.govtandfonline.comnih.govarizona.eduaetna.comresearchgate.net |

| Oncolytic Virus Therapy (Reolysin) | T-Cell Lymphoma (TCL) | Exploits the downregulated IRF1/STAT1 antiviral pathway in resistant cells, making them vulnerable to viral replication. | Resistant cells are hypersensitive to Reolysin; combination therapy enhances antilymphoma activity. | nih.govashpublications.orgashpublications.orgnih.govresearchgate.netnih.gov |

| Combination with Platinum Agents (e.g., Cisplatin) | Lung Cancer | Inhibits ABCC2-mediated drug efflux and DNA repair, increasing intracellular cisplatin levels. | Reverses cisplatin resistance and results in synergistic cell killing. | nih.gov |

| Combination with Natural Compounds (e.g., Red Grape Seed Extract) | Breast Cancer | Targets mutant KRAS and p-ERK pathways. | Synergistic inhibition of proliferation and overcomes doxorubicin resistance. | foodforbreastcancer.comaacrjournals.org |

| Combination with HSP90 Inhibitors (e.g., 17-AAG) | Breast Cancer | Synergistically enhances cell cycle arrest and apoptosis. | Enhanced anti-tumor effect compared to single-agent treatment. | researchgate.netspandidos-publications.com |

| Combination with PARP Inhibitors | Ovarian Cancer, Prostate Cancer | Aims to exploit DNA damage repair vulnerabilities. | Under investigation in clinical trials to overcome resistance. | mdpi.comnih.gov |

Metabolism of Belinostat and Characterization of Belinostat Acid

Primary Metabolic Pathways of Belinostat (B1667918)

The biotransformation of belinostat is a multifaceted process involving both Phase I and Phase II metabolic reactions. The dominant pathway is glucuronidation, a Phase II reaction, with cytochrome P450-mediated metabolism representing a less prominent, yet significant, Phase I pathway. nih.govresearchgate.net

Glucuronidation (UGT1A1, -1A3, -1A8, -2B4, -2B7)